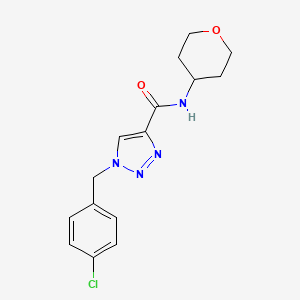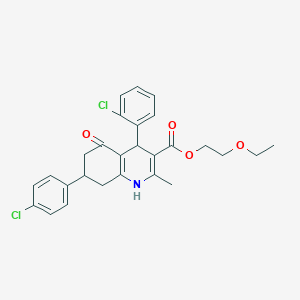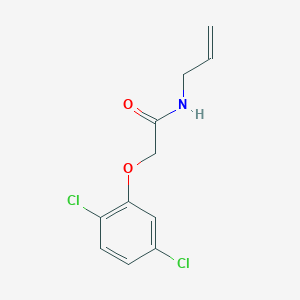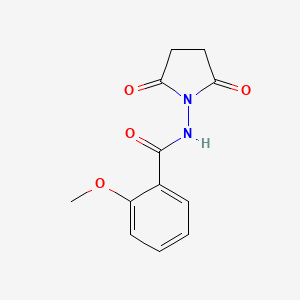![molecular formula C18H15BrN2O2 B5102108 4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5102108.png)
4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, it has been used as a building block in the synthesis of novel materials with unique properties. In organic electronics, it has been studied as a potential candidate for the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, studies have suggested that it may act through various pathways, including inhibition of enzyme activity, modulation of protein-protein interactions, and regulation of gene expression. The precise mechanism of action may vary depending on the specific application and target.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can have various biochemical and physiological effects depending on the application and target. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. In material science, it has been shown to enhance the stability and performance of organic electronic devices. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and some organic solvents, which can make it difficult to work with in certain applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its activity in specific applications.
Future Directions
The potential applications of 4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline are vast, and future research is needed to fully explore its potential. Some possible future directions include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Exploration of the mechanism of action of the compound to better understand its activity in different applications.
3. Development of novel materials and devices based on the unique properties of the compound.
4. Investigation of the compound's potential in other areas of medicinal chemistry, such as infectious diseases and autoimmune disorders.
5. Evaluation of the compound's toxicity and safety profile in preclinical studies.
Conclusion:
4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and organic electronics. Its synthesis method has been optimized and modified in various studies, and its mechanism of action is not fully understood. Further research is needed to fully explore its potential and optimize its activity in specific applications.
Synthesis Methods
The synthesis of 4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves a multi-step process that starts with the reaction between 4-bromobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline. The resulting product is then subjected to a series of reactions, including nitration and reduction, to yield the final compound. The synthesis method has been optimized and modified in various studies to improve the yield and purity of the compound.
properties
IUPAC Name |
4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(21(22)23)8-9-17(16)20-18/h1-2,4-10,14-15,18,20H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVXFYIUCYDRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5102025.png)



![allyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5102067.png)
![1-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5102074.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5102076.png)


![5-phenyl-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102102.png)
![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5102104.png)
![2-(4-chlorobenzyl)-4-[(2,5-dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5102114.png)
![(2R*,6S*)-4-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5102118.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B5102125.png)